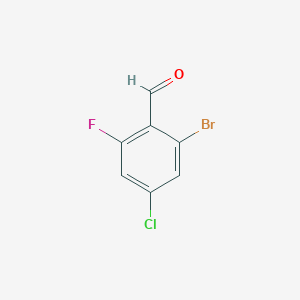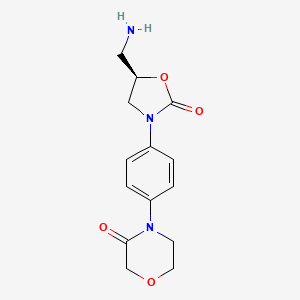![molecular formula C11H8ClN5O B1377290 3-(Chlormethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-on CAS No. 1394042-50-2](/img/structure/B1377290.png)
3-(Chlormethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-on
Übersicht
Beschreibung
The compound “3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one” is a type of pyrazolotriazine . Pyrazolotriazines are a class of heterocyclic compounds that have been studied for their reactions with alkyl halides and formaldehyde . They are structurally similar to purine bases and have been used as herbicides, pesticides, and medicinal compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one with alkyl halides and formaldehyde . This reaction occurs with retention of the pyrazolotriazine structure . The compound is alkylated regioselectively at the N-3 atom of the triazine fragment under mild conditions to give the 3-alkyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-ones .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolotriazine core, which is a bicyclic system containing a pyrazole ring fused with a triazine ring . The compound also contains a phenyl group and a chloromethyl group attached to the pyrazolotriazine core .Wissenschaftliche Forschungsanwendungen
Pharmakologische Synthese
Diese Verbindung dient als Zwischenprodukt bei der Synthese pharmakologisch aktiver Verbindungen. Ihre Chlormethylgruppe ist besonders reaktiv, was sie zu einem wertvollen Vorläufer bei der Konstruktion von Molekülen mit potenziellen therapeutischen Wirkungen macht .
Antibakterielle und antivirale Forschung
Triazolderivate, einschließlich des Pyrazolo[3,4-d][1,2,3]triazin-4-on-Kerns, wurden auf ihre antimikrobiellen und antiviralen Eigenschaften untersucht. Sie sind Teil einer umfassenderen Untersuchung nach neuen Behandlungen für Infektionskrankheiten .
Antitumoraktivität
Die strukturelle Flexibilität von Triazolen ermöglicht die Entwicklung neuartiger Antitumormittel. Die Forschung an Substitutionssmustern am Triazolring, wie beispielsweise die Phenylgruppe in dieser Verbindung, könnte zur Entdeckung neuer Antitumormedikamente führen .
Entwicklung von Pflanzenschutzmitteln
Verbindungen mit der Pyrazolo[3,4-d][1,2,3]triazin-4-on-Struktur haben potenzielle Anwendungen im Pflanzenschutz. Sie können wichtige Zwischenprodukte bei der Entwicklung neuer Pflanzenschutzmittel sein, die darauf abzielen, die Ernteerträge zu verbessern und Pflanzenkrankheiten zu bekämpfen .
Materialwissenschaften
Die Reaktivität der Chlormethylgruppe in dieser Verbindung macht sie zu einem Kandidaten für die Herstellung neuartiger Materialien, insbesondere Polymere, die einen Ausgangspunkt mit hoher chemischer Reaktivität für die weitere Funktionalisierung erfordern .
Organokatalyse
Triazolderivate sind dafür bekannt, eine Rolle in der Organokatalyse zu spielen. Sie können als Katalysatoren in verschiedenen organischen Reaktionen fungieren, was möglicherweise zu effizienteren und umweltfreundlicheren chemischen Prozessen führt .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-7-phenylpyrazolo[3,4-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-16-11(18)9-6-13-17(10(9)14-15-16)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKKYCKOQKHYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)


![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)






![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)

